molecular formula C17H17N3O3S B4415097 N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B4415097
M. Wt: 343.4 g/mol
InChI Key: NLOXEUVCPCYXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as BIBO3304, is a chemical compound that has been widely used in scientific research. The compound has shown promising results in various studies, making it an important tool in the field of biochemistry and pharmacology.

Mechanism of Action

BIBO3304 inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of various cellular processes. The inhibition of CK2 by BIBO3304 has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
BIBO3304 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. BIBO3304 has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

BIBO3304 has several advantages as a research tool. The compound is relatively easy to synthesize and has a high degree of purity. BIBO3304 is also stable and can be stored for long periods of time without degradation. However, the compound has some limitations. BIBO3304 is relatively expensive, and its use in vivo is limited due to its poor solubility in water.

Future Directions

There are several future directions for the use of BIBO3304 in scientific research. One potential application is the development of new anticancer therapies. BIBO3304 has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, BIBO3304 could be used to study the role of CK2 in other diseases, such as neurodegenerative disorders. Finally, the development of new derivatives of BIBO3304 with improved solubility and bioavailability could expand its use in vivo.
Conclusion:
In conclusion, BIBO3304 is a valuable tool in scientific research, with a wide range of potential applications. The compound has shown promising results in various studies, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

BIBO3304 has been extensively used in scientific research to study the mechanism of action of various enzymes and proteins. The compound has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of various cellular processes. BIBO3304 has also been used to study the role of CK2 in cancer and other diseases.

properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22)16-8-4-1-5-13(16)17(19-24)18-14-6-2-3-7-15(14)20-9-11-23-12-10-20/h1-8H,9-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOXEUVCPCYXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

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